molecular formula C19H20ClNO3 B11648788 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid

Cat. No.: B11648788
M. Wt: 345.8 g/mol
InChI Key: YPRCUPKLIUBNEQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid is an organic compound that features a chlorinated phenyl group, an amino group, and a dimethylbenzyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The chlorinated phenyl group can be introduced through nitration of chlorobenzene followed by reduction to form the corresponding aniline derivative.

    Alkylation: The dimethylbenzyl group can be introduced via Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride and an appropriate catalyst.

    Amide Formation: The aniline derivative can then be reacted with a suitable acyl chloride to form the amide bond.

    Oxidation: The final step involves oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
  • 4-[(4-Methylphenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
  • 4-[(4-Fluorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid

Uniqueness

4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid is unique due to the presence of the chlorinated phenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

4-(4-chloroanilino)-2-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H20ClNO3/c1-12-7-13(2)9-14(8-12)10-15(19(23)24)11-18(22)21-17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

YPRCUPKLIUBNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O)C

Origin of Product

United States

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